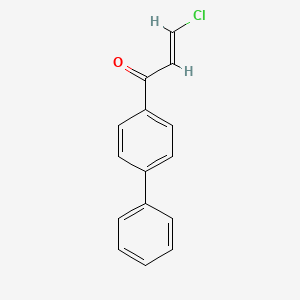

trans-3-Chloro-4'-phenylacrylophenone

Description

Structure

3D Structure

Properties

CAS No. |

58953-18-7 |

|---|---|

Molecular Formula |

C15H11ClO |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+ |

InChI Key |

IPQGILWDLLCCRZ-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl |

Origin of Product |

United States |

Synthetic Methodologies for Trans 3 Chloro 4 Phenylacrylophenone

Established Reaction Pathways

The formation of the α,β-unsaturated ketone core of trans-3-Chloro-4'-phenylacrylophenone is predominantly achieved through established condensation reactions. These pathways involve the carbon-carbon bond formation between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503).

The most prominent and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone (in this case, 4'-phenylacetophenone) and an aromatic aldehyde lacking α-hydrogens (3-chlorobenzaldehyde), typically under basic or acidic catalysis. researchgate.netmagritek.com

The general mechanism under basic conditions involves the deprotonation of the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final chalcone (B49325) product, with the trans isomer being thermodynamically favored. magritek.com

Optimization of the Claisen-Schmidt condensation for chalcone synthesis involves manipulating several factors:

Stoichiometry of Reactants: While equimolar amounts of the aldehyde and ketone can be used, an excess of the aldehyde is sometimes employed to ensure complete consumption of the more valuable ketone. nih.gov

Concentration of Catalyst: The concentration of the acid or base catalyst is critical. For base-catalyzed reactions, concentrations typically range from 10% to 50% KOH or NaOH solutions. nih.gov

Temperature and Reaction Time: Reaction times can vary from a few minutes to several hours, and temperatures may range from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst system used. nih.govresearchgate.net

The scope of the reaction is broad, allowing for a wide variety of substituents on both the benzaldehyde and acetophenone rings, making it a versatile tool for creating diverse libraries of chalcone derivatives. nih.gov

The choice of catalyst and reaction conditions is paramount for maximizing the yield and selectivity of this compound. While traditional homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in ethanol (B145695) are effective, research has expanded to include a variety of other systems to improve reaction outcomes and simplify purification. acs.org

Heterogeneous Catalysts: Solid catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. Examples include:

Montmorillonite K-10 Clay: This acidic clay can effectively catalyze the condensation, often under solvent-free microwave irradiation, leading to high yields in shorter reaction times.

Barium Hydroxide (Ba(OH)₂): Fused Ba(OH)₂ has been used as a solid base catalyst, demonstrating high efficiency under microwave conditions.

Heteropolyacids (HPAs): Supported HPAs, such as H₅PMo₁₀V₂O₄₀ on silica, have shown excellent reactivity, benefiting from high thermal stability and low toxicity. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often increase yields compared to conventional heating methods. researchgate.net This is attributed to efficient and uniform heating of the reaction mixture.

The following table summarizes the synthesis of various substituted chalcones using different catalysts, illustrating the impact on reaction time and yield.

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4'-Hydroxyacetophenone | Benzaldehyde | 50% KOH | - | 32 | nih.gov |

| 4'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | 50% KOH | - | 97 | nih.gov |

| Acetophenone | 4-Chlorobenzaldehyde | Mont-K10, MWI | 10-15 min | ~90 | |

| Acetophenone | 4-Methoxybenzaldehyde | Fused Ba(OH)₂, MWI | 10-15 min | ~90 | |

| Acetophenone | Benzaldehyde | H₅PMo₁₀V₂O₄₀/SiO₂ | 15 min | 98 | researchgate.net |

In line with the principles of green chemistry, alternative synthetic strategies that minimize or eliminate the use of organic solvents have been developed.

Solid-State Synthesis (Solvent-Free Grinding): This method involves the grinding of the solid reactants (acetophenone and benzaldehyde) with a solid catalyst, such as NaOH or KOH, using a mortar and pestle at room temperature. acs.orgnih.gov The reaction often proceeds rapidly, forming a paste or solid product that can be purified by simple washing and recrystallization. This technique has been successfully applied to the synthesis of various chalcones, including those with chloro substituents, often resulting in high yields (96-98%) and purity. acs.orgnih.govrsc.org The success of this method can be correlated with the melting point of the final chalcone product; higher-melting-point chalcones tend to be produced in better yields. acs.org

Reactions in Micellar Media: Performing the Claisen-Schmidt condensation in aqueous micellar solutions, using surfactants like cetyltrimethylammonium bromide (CTAB), offers another green alternative. The hydrophobic core of the micelles helps to solubilize the organic reactants, facilitating the reaction in water, which serves as a benign solvent. acs.org

Precursor Compounds and Reactant Analysis

The successful synthesis of this compound relies on the availability and purity of its precursor compounds: 3-chlorobenzaldehyde (B42229) and 4'-phenylacetophenone.

3-Chlorobenzaldehyde: This precursor is commercially available but can also be synthesized through various routes. A common laboratory preparation involves the diazotization of 3-aminobenzaldehyde (B158843) followed by a Sandmeyer reaction using copper(I) chloride. prepchem.com It can also be prepared from 3-nitrobenzaldehyde (B41214) via reduction. prepchem.com Further functionalization, for example at the 2-position, can be achieved using ortho-lithiation strategies on a protected form of the aldehyde, such as a 1,3-dioxolane. researchgate.net

4'-Phenylacetophenone: Also known as 4-acetylbiphenyl (B160227), this ketone is a key intermediate in various industrial syntheses. chemimpex.com A standard method for its preparation is the Friedel-Crafts acylation of biphenyl (B1667301) using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride.

The efficiency and rate of the Claisen-Schmidt condensation are significantly influenced by the electronic and steric properties of substituents on both the benzaldehyde and acetophenone rings.

Electronic Effects:

On Benzaldehyde: The chlorine atom at the meta-position of 3-chlorobenzaldehyde is an electron-withdrawing group (EWG) due to its inductive effect. An EWG increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of 4'-phenylacetophenone. This generally accelerates the rate of the condensation step.

On Acetophenone: The phenyl group at the 4'-position of the acetophenone has a more complex electronic influence. While it can be weakly electron-donating or -withdrawing through resonance and inductive effects, its primary role is often steric. Generally, electron-donating groups (EDGs) on the acetophenone ring can increase the nucleophilicity of the enolate formed, which can favor the reaction.

Steric Effects:

Bulky substituents, particularly those ortho to the carbonyl groups, can hinder the approach of the nucleophile to the electrophile, thereby slowing down the reaction rate. bris.ac.uk In the case of this compound, the 3-chloro and 4'-phenyl substituents are not in positions that typically cause significant steric hindrance to the reacting carbonyl centers. The phenyl group on the acetophenone, while large, is distant from the α-carbon where enolization occurs, and its impact on the approach to the aldehyde is minimal.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chalcones, including this compound, has become a significant focus of research. The goal is to develop methods that are more environmentally benign, efficient, and sustainable than traditional approaches. The conventional Claisen-Schmidt condensation for synthesizing this compound typically involves the use of strong bases like sodium hydroxide or potassium hydroxide in organic solvents such as ethanol. propulsiontechjournal.com While effective, these methods often suffer from drawbacks such as the use of hazardous reagents, generation of chemical waste, long reaction times, and sometimes unsatisfactory yields. researchgate.netscispace.com

In response, several eco-friendly alternatives have been developed that align with the core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. propulsiontechjournal.com These green methodologies aim to minimize environmental impact by reducing reaction times, lowering energy consumption, and replacing toxic chemicals with more sustainable options. ekb.eg

Detailed research into green synthetic routes for chalcones has demonstrated the viability of several innovative techniques that are directly applicable to the synthesis of this compound from 3-chlorobenzaldehyde and 4-phenylacetophenone.

Solvent-Free Synthesis (Mechanochemistry)

One of the most effective green strategies is the elimination of volatile organic solvents. Solvent-free synthesis, often conducted through grinding (mechanochemistry), offers numerous advantages, including operational simplicity, reduced pollution, lower costs, and often higher yields. propulsiontechjournal.com In a typical solvent-free procedure for a chloro-substituted chalcone, the corresponding aldehyde and ketone are ground together in a mortar and pestle with a solid catalyst, such as solid sodium hydroxide or p-toluenesulfonic acid. researchgate.netacs.org The reaction often proceeds rapidly at room temperature, turning into a paste and then solidifying. rsc.org This method has been successfully applied to the synthesis of numerous chalcones, including those with chloro-substituents, achieving high yields in very short reaction times. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis. researchgate.net By coupling directly with the reacting molecules, microwave energy provides rapid and uniform heating, which can dramatically accelerate reaction rates, leading to a significant reduction in reaction time from hours to mere minutes. sapub.orgscholarsresearchlibrary.com This technique often results in cleaner reactions with fewer side products and improved yields compared to conventional heating methods. researchgate.net The synthesis of chalcones under microwave irradiation can be performed using various catalysts, including solid supports like alumina, and can often be conducted under solvent-free conditions, further enhancing its green credentials. sapub.org

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of ultrasound irradiation is another energy-efficient green method. Sonication enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized high temperatures and pressures, accelerating the reaction rate. researchgate.netmdpi.com Ultrasound-assisted Claisen-Schmidt condensations have been shown to be significantly faster than conventional methods, producing chalcones in high yields. mdpi.comnih.gov For example, the synthesis of 4-chloro-4'-methyl chalcone using ultrasonic irradiation was found to be more effective than conventional stirring, providing a higher yield in a shorter time. ekb.eg This approach is noted for its simple procedure and reduced energy consumption. ekb.eg

The table below provides a comparative overview of different synthetic methodologies, highlighting the advantages of green chemistry approaches over conventional methods for reactions analogous to the synthesis of this compound.

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Stirring | NaOH or KOH | Ethanol | 4 - 24 hours | Variable, often moderate | mdpi.comsaudijournals.com |

| Solvent-Free Grinding | Solid NaOH | None | 5 - 15 minutes | ~80 - 95 | propulsiontechjournal.comacs.orgrsc.org |

| Microwave Irradiation | KOH / Solvent-Free | Ethanol or None | 30 seconds - 10 minutes | ~75 - 95 | propulsiontechjournal.comresearchgate.netsapub.org |

| Ultrasound Irradiation | Pulverized KOH | Ethanol | 15 - 30 minutes | ~80 - 98 | mdpi.comnih.gov |

These green methodologies represent significant advancements in the synthesis of this compound, offering efficient, economical, and environmentally responsible alternatives to traditional protocols.

Advanced Spectroscopic Characterization of Trans 3 Chloro 4 Phenylacrylophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR and ¹³C NMR spectra of trans-3-Chloro-4'-phenylacrylophenone, which are crucial for mapping the proton and carbon framework of the molecule, were not found. Consequently, the assignment of chemical shifts and coupling constants for the individual nuclei in the molecule could not be performed.

Furthermore, no studies employing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for this specific compound were identified. These advanced methods are instrumental for the definitive structural elucidation of complex organic molecules by revealing correlations between different nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Similarly, specific experimental Infrared (IR) and Raman spectra for this compound are not available in the searched literature. While general vibrational frequencies for functional groups present in the molecule—such as the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl)—can be predicted based on data from related compounds, a specific analysis of its characteristic absorption bands is not possible without experimental data.

A detailed assignment of vibrational modes and insights into the conformational properties of this compound, which would be derived from its unique IR and Raman spectral fingerprint, cannot be provided at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₅H₁₁ClO), the theoretical monoisotopic mass is 242.04984 Da.

An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass for the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) that is within a few parts per million (ppm) of the theoretical value. This high accuracy allows for the confident differentiation of C₁₅H₁₁ClO from other potential formulas with the same nominal mass. The presence of chlorine would be readily identifiable by the characteristic isotopic pattern, with the ³⁷Cl isotope producing a peak ([M+2]⁺˙) approximately one-third the intensity of the ³⁵Cl molecular ion peak.

Table 1: Expected HRMS Data for the Molecular Ion of this compound

| Ion Species | Chemical Formula | Theoretical m/z ([³⁵Cl]) | Theoretical m/z ([³⁷Cl]) |

| [M]⁺˙ | [C₁₅H₁₁ClO]⁺˙ | 242.04984 | 244.04689 |

| [M+H]⁺ | [C₁₅H₁₂ClO]⁺ | 243.05767 | 245.05472 |

| [M+Na]⁺ | [C₁₅H₁₁ClNaO]⁺ | 265.03961 | 267.03666 |

Data is theoretical and serves as an expected value for experimental verification.

In mass spectrometry, particularly with electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in predictable ways, providing valuable structural information. The fragmentation of this compound is expected to be dictated by its α,β-unsaturated ketone structure and the presence of the biphenyl (B1667301) and chloro-vinyl moieties.

The molecular ion ([C₁₅H₁₁ClO]⁺˙, m/z 242) would be observed as the parent peak. Key fragmentation pathways would likely involve cleavages alpha to the carbonyl group, which are common for ketones. libretexts.org

A primary fragmentation event would be the cleavage of the bond between the carbonyl carbon and the biphenyl ring, leading to the formation of a stable biphenylcarbonylium ion ([C₁₃H₉O]⁺) at m/z 181.1. Another significant fragmentation would be the loss of a chlorine radical (Cl˙), resulting in an ion at m/z 207.1. Further fragmentation could involve the loss of carbon monoxide (CO) from carbonyl-containing fragments.

Plausible Fragmentation Pathway:

[M]⁺˙ → [C₁₃H₉O]⁺ + C₂H₂Cl˙ : Alpha cleavage yielding the biphenylcarbonylium ion (m/z 181 ). This is often a very stable and thus abundant fragment.

[M]⁺˙ → [C₁₅H₁₁O]⁺ + Cl˙ : Loss of a chlorine radical to form an ion at m/z 207 .

[C₁₃H₉O]⁺ → [C₁₂H₉]⁺ + CO : Loss of neutral carbon monoxide from the biphenylcarbonylium ion to produce the biphenyl cation at m/z 153 .

[M]⁺˙ → [C₆H₅]⁺ : Cleavage yielding the phenyl cation at m/z 77 .

Table 2: Plausible Mass Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

| 242 | [C₁₅H₁₁ClO]⁺˙ (Molecular Ion) | - |

| 207 | [C₁₅H₁₁O]⁺ | Cl˙ |

| 181 | [C₁₃H₉O]⁺ | C₂H₂Cl˙ |

| 153 | [C₁₂H₉]⁺ | CO (from m/z 181) |

| 77 | [C₆H₅]⁺ | C₉H₆ClO˙ |

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique provides a collision cross section (CCS) value, which is a measure of the ion's rotational average projected area. The CCS is a valuable physicochemical property that can aid in confident compound identification, especially when distinguishing between isomers. uni.lu

While experimental CCS values for this compound are not available, predictive models can provide estimated values. These predictions are based on the ion's structure and the type of adduct formed (e.g., protonated, sodiated). Such predicted data serves as a useful reference point for future experimental work. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 243.05712 | 152.1 |

| [M+Na]⁺ | 265.03906 | 160.5 |

| [M-H]⁻ | 241.04256 | 158.6 |

| [M+NH₄]⁺ | 260.08366 | 170.2 |

Data sourced from PubChem predictions using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. This technique is particularly informative for compounds with conjugated systems.

The structure of this compound contains an extensive conjugated system, which includes the biphenyl group, the carbonyl group (C=O), and the α,β-unsaturated double bond (C=C). This extended π-system is expected to give rise to strong absorptions in the UV region.

The UV-Vis spectrum of chalcones and related α,β-unsaturated ketones typically displays two main absorption bands:

Band I : A very intense absorption band appearing at longer wavelengths (typically 300-400 nm), which is attributed to a π → π* electronic transition involving the entire conjugated system (cinnamoyl group).

Band II : A less intense band at shorter wavelengths (typically 220-270 nm), corresponding to a π → π* transition primarily associated with the benzoyl chromophore.

Additionally, a weak absorption band corresponding to the symmetry-forbidden n → π* transition of the carbonyl group may be observed, often appearing as a shoulder on the tail of the more intense π → π* band. The extended conjugation provided by the biphenyl group, compared to a single phenyl ring, is expected to cause a bathochromic (red) shift in the λₘₐₓ of Band I.

Table 4: Expected Electronic Transitions and Absorption Regions

| Transition | Chromophore | Expected λₘₐₓ Range (nm) | Intensity |

| π → π | Full conjugated system | 300 - 400 | High |

| π → π | Benzoyl group | 220 - 270 | Medium |

| n → π* | Carbonyl group (C=O) | > 300 | Low (often obscured) |

Solvatochromism is the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides insight into the change in dipole moment between the electronic ground state and the excited state.

For α,β-unsaturated ketones like this compound, the π → π* transition typically exhibits positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. This occurs because the excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, which lowers the energy gap for the transition.

Conversely, the n → π* transition often shows negative solvatochromism (a hypsochromic or blue shift) in polar, protic solvents. This is because the non-bonding electrons of the carbonyl oxygen can interact with protic solvents (like ethanol (B145695) or water) via hydrogen bonding, which stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. A study of the compound in a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) would reveal the nature of these shifts and provide information on the solute-solvent interactions. researchgate.net

Structural Elucidation and Conformational Analysis

X-ray Crystallography of trans-3-Chloro-4'-phenylacrylophenone

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chalcones, this method provides invaluable insights into their solid-state conformation, molecular geometry, and intermolecular interactions.

The crystal packing of chalcones is typically governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the presence of a chlorine atom, a carbonyl group, and two phenyl rings suggests that these interactions would play a significant role in its crystal lattice.

Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, weak intermolecular C-H···O hydrogen bonds are commonly observed in the crystal structures of chalcones. These interactions would likely involve the carbonyl oxygen atom acting as an acceptor and aromatic or vinylic protons as donors, contributing to the formation of extended supramolecular networks.

Halogen Bonding: The chlorine atom in the 3-position of the acrylophenone (B1666309) moiety could participate in halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps various properties onto the surface, such as the normalized contact distance (dnorm), to highlight regions of close intermolecular contact. For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the relative contributions of different types of intermolecular contacts.

Table 1: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Chloro-Substituted Chalcone (B49325)

| Intermolecular Contact | Expected Percentage Contribution (%) |

| H···H | ~30-40 |

| C···H/H···C | ~15-25 |

| O···H/H···O | ~10-20 |

| Cl···H/H···Cl | ~10-15 |

| C···C | ~5-10 |

| Other | < 5 |

This table presents hypothetical data based on published analyses of similar compounds.

The molecular geometry of this compound, as would be determined by X-ray crystallography, is expected to exhibit characteristic bond lengths and angles typical for chalcones. The α,β-unsaturated ketone system forms a conjugated bridge between the two phenyl rings.

Table 2: Representative Bond Lengths and Angles for Chalcone Derivatives

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C=O | 1.21 - 1.23 |

| C=C (vinylic) | 1.32 - 1.35 |

| C-Cl | 1.72 - 1.76 |

| Bond Angles (°) ** | |

| C-C(=O)-C | 118 - 122 |

| C=C-C | 120 - 125 |

| Dihedral Angles (°) ** | |

| C-C=C-C (trans) | ~180 |

This table contains typical values observed in the crystal structures of related chalcone compounds.

Solution-State Conformational Studies

The conformation of chalcones in solution can differ from that in the solid state and can be influenced by factors such as the solvent and temperature. NMR spectroscopy is the primary tool for investigating the solution-state structure and dynamics of these molecules.

Chalcones can exist as two main conformers due to rotation around the single bond between the carbonyl group and the α-carbon: the s-cis and s-trans isomers. The energy barrier to rotation around this bond can, in principle, be determined using dynamic NMR (DNMR) techniques. By monitoring the NMR spectra at different temperatures, the rate of interconversion between the conformers can be measured, allowing for the calculation of the activation energy for rotation. nanalysis.commontana.edu

While specific DNMR studies on this compound are not available, such studies on related systems would provide insight into the flexibility of the enone bridge and the relative populations of the s-cis and s-trans conformers in solution.

Standard ¹H and ¹³C NMR spectroscopy provides crucial information about the solution-state conformation of chalcones.

¹H NMR Spectroscopy: The trans configuration of the vinylic protons (Hα and Hβ) is readily confirmed by the large coupling constant (J) between them, which is typically in the range of 15-16 Hz. fabad.org.tr The chemical shifts of these protons are also informative; Hβ is generally found downfield from Hα due to the deshielding effect of the carbonyl group. Solvent-induced changes in the chemical shifts of the aromatic and vinylic protons can provide clues about the preferred conformation and solute-solvent interactions. rsc.org

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon (δ ≈ 187-197 ppm) and the vinylic carbons (Cα: δ ≈ 116-128 ppm; Cβ: δ ≈ 137-146 ppm) are characteristic of the chalcone skeleton. fabad.org.tr The specific chemical shifts can be influenced by the electronic effects of the substituents on the phenyl rings and the conformation of the molecule.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for trans-Chalcones

| Nucleus | Typical Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H NMR | ||

| Hα | 7.1 - 8.2 | Jαβ = 15-16 |

| Hβ | 7.4 - 8.1 | Jαβ = 15-16 |

| Aromatic H | 6.9 - 8.2 | |

| ¹³C NMR | ||

| C=O | 187 - 197 | |

| Cα | 116 - 128 | |

| Cβ | 137 - 146 |

This table provides general ranges for chemical shifts and coupling constants for the chalcone class of compounds.

The polarity of the solvent can influence the conformational equilibrium between the s-cis and s-trans forms. In polar solvents, it is possible that the more polar conformer is stabilized. Spectroscopic techniques such as UV-Vis absorption spectroscopy can also be used to probe conformational changes in different solvent environments, as the electronic transitions can be sensitive to the planarity and conjugation of the system.

Reactivity and Reaction Mechanisms of Trans 3 Chloro 4 Phenylacrylophenone

Electrophilic and Nucleophilic Addition Reactions

The electronic structure of trans-3-chloro-4'-phenylacrylophenone, characterized by a conjugated system, makes it susceptible to both electrophilic and nucleophilic attacks at multiple sites. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the α-carbon and carbonyl oxygen nucleophilic.

Michael Addition Reactions: Scope and Stereoselectivity

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In the case of this compound, the β-carbon is activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes the compound a potent Michael acceptor.

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include doubly stabilized enolates (e.g., from malonic esters or acetoacetic esters), organocuprates (Gilman reagents), amines, and thiols. chemistrysteps.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final 1,4-adduct.

While specific studies on the stereoselectivity of Michael additions for this compound are not extensively documented, the stereochemical outcome is generally influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The trans configuration of the starting alkene can influence the diastereoselectivity of the product when new stereocenters are formed.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Example Donor | Expected Product Type |

| Carbon Nucleophiles | Diethyl malonate | 1,5-dicarbonyl compound |

| Organometallics | Lithium diphenylcuprate | β-phenyl substituted ketone |

| Nitrogen Nucleophiles | Piperidine | β-amino ketone |

| Sulfur Nucleophiles | Thiophenol | β-thioether ketone |

Electrophilic Addition to the Carbon-Carbon Double Bond

While nucleophilic addition is more common for this class of compounds, electrophilic addition to the carbon-carbon double bond can also occur. The reaction is initiated by the attack of an electrophile on the electron-rich π-system of the alkene. libretexts.org For typical alkenes, this reaction proceeds via a carbocation intermediate.

However, in this compound, the double bond is electron-deficient (deactivated) due to the strong electron-withdrawing effect of the carbonyl group. Consequently, it is less reactive towards electrophiles than simple alkenes. Reactions typically require strong electrophiles and may proceed under harsh conditions. A common example of such a reaction is halogenation (e.g., with Br₂), which would proceed via a halonium ion intermediate to yield a dihalogenated product. The regioselectivity would be influenced by the electronic effects of the substituents.

Carbonyl Reactivity: Nucleophilic Acyl Substitution and Addition

The carbonyl group in this compound is an electrophilic center and can undergo nucleophilic attack. libretexts.org This can lead to two primary pathways: 1,2-addition directly to the carbonyl carbon, or a substitution reaction if a suitable leaving group is present.

In this molecule, the primary reaction at the carbonyl group is 1,2-addition. Strong, non-stabilized nucleophiles like Grignard reagents or organolithium reagents tend to favor 1,2-addition over 1,4-addition (Michael reaction), attacking the carbonyl carbon directly to form a tertiary alcohol after workup. chemistrysteps.com Hydride reducing agents, such as sodium borohydride, would similarly reduce the ketone to a secondary alcohol.

Nucleophilic acyl substitution is a process where a nucleophile replaces a leaving group attached to an acyl group. masterorganicchemistry.comlibretexts.orgyoutube.com While this molecule does not have a typical leaving group on the carbonyl carbon (like a halide or carboxylate), the vinylic chloride at the β-position can be involved in substitution reactions following an initial nucleophilic attack, although this is mechanistically distinct from a direct nucleophilic acyl substitution.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The carbon-carbon double bond in this compound can participate as a dienophile in cycloaddition reactions.

In a Diels-Alder reaction , the electron-deficient nature of the double bond makes it a good dienophile for reactions with electron-rich dienes. beilstein-journals.org The reaction would form a six-membered ring. The stereochemistry of the trans double bond is retained in the product, a key feature of the concerted Diels-Alder mechanism. Although specific examples with this compound are scarce in the literature, its electronic properties are suitable for this type of transformation.

[2+2] Cycloadditions are also a possibility, particularly under photochemical conditions. The excitation of the α,β-unsaturated ketone system can lead to its dimerization or reaction with other alkenes to form cyclobutane (B1203170) rings. orgsyn.org The regioselectivity and stereoselectivity of these reactions are often complex and depend on the specific substrates and reaction conditions.

Isomerization Processes: Factors Influencing cis-trans Interconversion

The "trans" descriptor in the compound's name refers to the geometric arrangement of the substituents around the carbon-carbon double bond. The interconversion between the trans (E) and cis (Z) isomers is possible, though the trans isomer is generally more thermodynamically stable due to reduced steric hindrance between the phenylacrylophenone backbone and the chlorine atom. wikipedia.org

Factors that can influence this interconversion include:

Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond.

Light (Photochemical Isomerization): Absorption of light can promote an electron to an antibonding π* orbital, which weakens the double bond and allows for rotation, leading to the formation of the cis isomer. rsc.org This process is often reversible.

Catalysis: Acid or radical catalysts can facilitate isomerization by creating intermediates (like carbocations or radicals) where rotation around the carbon-carbon bond is easier.

Photochemical and Electrochemical Reactivity Studies

While detailed photochemical and electrochemical studies specifically on this compound are not widely reported, the reactivity of the chalcone (B49325) scaffold suggests several potential pathways.

Photochemical Reactivity: As mentioned, UV irradiation can induce cis-trans isomerization. It can also promote [2+2] cycloaddition reactions. orgsyn.org Furthermore, the carbonyl group can undergo photochemical reactions, such as photoreduction in the presence of a hydrogen donor or Norrish-type cleavage reactions, depending on the specific conditions and the molecular environment.

Electrochemical Reactivity: The conjugated system is electroactive. It can be reduced electrochemically, typically involving the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This can lead to the formation of radical anions and dianions. The reduction potential would be influenced by the electron-withdrawing nature of the chloro and carbonyl groups. Anodic oxidation could potentially lead to coupling reactions, although this is less common for such electron-poor systems. acs.org

Functionalization of the Chlorophenyl and Phenylacrylophenone Moieties

The distinct electronic and structural characteristics of the chlorophenyl and phenylacrylophenone moieties allow for their selective functionalization through various synthetic methodologies. This enables the generation of a wide array of derivatives with potentially novel properties.

The presence of a chlorine atom on one of the phenyl rings opens up avenues for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, facilitating the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom on the phenyl ring, while generally less reactive than bromine or iodine, can participate in palladium-catalyzed cross-coupling reactions under appropriate conditions. wikipedia.org The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond by coupling the chloro-substituted chalcone with an organoboron reagent. wikipedia.orgresearchgate.net This reaction is a powerful tool for synthesizing biaryl compounds. nih.gov

The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of the chloro-chalcone to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

A representative Suzuki-Miyaura coupling reaction for a chloro-substituted chalcone is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Chloro-substituted Chalcone | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Aryl-substituted Chalcone |

| This compound | Phenylboronic acid | Pd Catalyst | Base | Solvent | trans-3,4'-Diphenylacrylophenone |

This table illustrates a hypothetical Suzuki-Miyaura reaction based on established methodologies for similar compounds. researchgate.netnih.gov

The efficiency of such coupling reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent system. mdpi.comblucher.com.br Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective for the synthesis of chalcone derivatives, often leading to reduced reaction times and improved yields. mdpi.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing effect of the α,β-unsaturated ketone system can activate the chlorophenyl ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom), as it stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org

In the case of this compound, the acrylophenone (B1666309) moiety exerts a meta-directing effect in electrophilic substitutions but an ortho-para directing influence in nucleophilic substitutions. libretexts.org Therefore, the chlorine atom is susceptible to replacement by strong nucleophiles.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate, followed by the departure of the chloride ion. youtube.com

The following table summarizes potential SNAr reactions for chloro-substituted aromatic compounds:

| Substrate | Nucleophile | Conditions | Product |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide (B78521) | Aqueous, Room Temp. | 2,4-Dinitrophenol |

| p-Nitrochlorobenzene | Sodium Hydroxide | 130 °C | p-Nitrophenol |

| This compound | Sodium Methoxide | Heat | trans-3-Methoxy-4'-phenylacrylophenone |

This table provides examples of SNAr reactions and a potential application to the subject compound based on general principles. libretexts.orgebyu.edu.tr

The phenylacrylophenone core contains a reactive α,β-unsaturated ketone system, which is a versatile functional group for various chemical transformations.

Reactions at the Enone System:

The conjugated enone system is characterized by two electrophilic centers: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. jchemrev.com The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

Michael Addition: Soft nucleophiles, such as enamines, organocuprates, and thiols, typically favor 1,4-conjugate addition. This reaction results in the formation of a new bond at the β-position of the enone system.

Synthesis of Heterocyclic Compounds: The reactive nature of the enone moiety makes chalcones valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net Reactions with binucleophiles can lead to the formation of five-, six-, and seven-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. masterorganicchemistry.com

The following table outlines some common heterocyclic syntheses from chalcones:

| Chalcone Reactant | Reagent | Resulting Heterocycle |

| Chalcone | Hydrazine Hydrate (B1144303) | Pyrazoline |

| Chalcone | Phenylhydrazine | N-Phenylpyrazoline |

| Chalcone | Hydroxylamine Hydrochloride | Isoxazoline (B3343090) |

| Chalcone | Urea (B33335) | Dihydropyrimidinone |

| Chalcone | Thiourea (B124793) | Dihydropyrimidinethione |

This table is based on established reactions of the chalcone scaffold. masterorganicchemistry.com

These reactions significantly expand the chemical space accessible from this compound, allowing for the creation of complex molecular architectures with potential applications in various fields of chemistry.

Computational and Theoretical Studies of Trans 3 Chloro 4 Phenylacrylophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a microscopic view of the molecule's geometry and electronic landscape.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) studies are instrumental in determining the most stable three-dimensional arrangement of atoms in trans-3-chloro-4'-phenylacrylophenone. These calculations optimize the molecular geometry to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. This foundational analysis is critical for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Value (Å/°) |

|---|---|

| C=O Bond Length | Data not available |

| C=C Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| Phenyl-Carbonyl Dihedral Angle | Data not available |

| Chloro-Phenyl Dihedral Angle | Data not available |

Note: Specific values are dependent on the level of theory and basis set used in the DFT calculation. No published experimental or computational data were found for this specific molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: These values are highly dependent on the computational method and have not been specifically published for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This analysis helps in identifying the characteristic vibrational modes of the molecule's functional groups, such as the carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretch, and vibrations associated with the aromatic rings and the C-Cl bond.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | Data not available |

| Alkene (C=C) | Stretching | Data not available |

| Carbon-Chlorine (C-Cl) | Stretching | Data not available |

Note: Predicted frequencies often require scaling factors to be compared accurately with experimental data. No specific computational data is available for this compound.

Molecular Dynamics Simulations

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations provide insights into the behavior of the molecule over time, often in a solvent environment.

Conformational Dynamics and Energy Landscapes in Solution Phase

MD simulations can explore the conformational flexibility of this compound in a solution. These simulations track the movements of atoms over time, revealing the accessible conformations and the energy barriers between them. This is particularly important for understanding the rotation around single bonds, such as the bonds connecting the phenyl rings to the acrylophenone (B1666309) backbone. The resulting energy landscape provides a map of the molecule's conformational preferences, highlighting the most stable conformers present in a given solvent.

Intermolecular Interactions with Solvents and Ligands

By including solvent molecules explicitly in the simulation box, MD can model the intricate network of intermolecular interactions between this compound and the solvent. Analysis of radial distribution functions and hydrogen bonding patterns can reveal how the solvent structures itself around the solute and which parts of the molecule are more or less solvated. This information is crucial for understanding solubility and how the solvent might influence the molecule's reactivity and conformational equilibrium. Furthermore, these simulation techniques can be extended to model the interactions of the compound with biological macromolecules or other ligands, providing a basis for rational drug design and materials science applications.

Derivatization and Analogues of Trans 3 Chloro 4 Phenylacrylophenone: Synthesis and Chemical Properties

Systematic Chemical Modifications of the Aryl Rings

Systematic modifications of the two aryl rings in the trans-3-Chloro-4'-phenylacrylophenone scaffold are primarily achieved by selecting appropriately substituted starting materials for its synthesis. The most common synthetic route is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.gov

To modify the phenyl group attached to the carbonyl (the 'A' ring), one would start with a derivative of 4-phenylacetophenone. To alter the phenyl group derived from the aldehyde (the 'B' ring), a substituted 3-chloro-cinnamaldehyde or a related precursor would be used. This strategic selection of precursors allows for the introduction of a wide array of functional groups onto either aromatic ring. These substitutions can modulate the electronic properties and steric profile of the resulting chalcone (B49325).

Table 1: Examples of Precursors for Aryl Ring Modification

| Target Modification | Acetophenone Precursor | Aldehyde Precursor |

|---|---|---|

| Methoxy group on Ring A | 4'-methoxy-4-phenylacetophenone | 3-chlorocinnamaldehyde |

| Nitro group on Ring B | 4-phenylacetophenone | 3-chloro-4-nitrocinnamaldehyde |

| Halogen on Ring A | 4'-bromo-4-phenylacetophenone | 3-chlorocinnamaldehyde |

The process generally involves dissolving the chosen acetophenone and aldehyde in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) or potassium hydroxide to catalyze the condensation. nih.gov The versatility of this method permits the synthesis of a broad spectrum of analogues with tailored electronic and steric characteristics.

Synthesis of Chalcone Hybrids and Conjugates

The synthesis of hybrid molecules and conjugates involves covalently linking the this compound scaffold to other distinct chemical moieties. This approach aims to create new compounds that may exhibit synergistic or novel properties derived from the combined functionalities of the parent molecules.

A prominent strategy for creating such hybrids is through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. For instance, a chalcone bearing a propargyl group can be tethered to a molecule containing an azide (B81097) group, such as 4-azido-7-chloroquinoline. This reaction, typically facilitated by sodium ascorbate (B8700270) and copper sulfate, results in a triazole-linked hybrid molecule. researchgate.net This method is highly efficient and allows for the conjugation of the chalcone to a wide range of other scaffolds, including those with known biological activity, to explore potential dual-action agents. researchgate.net

Table 2: Representative Chalcone Hybrid Synthesis

| Chalcone Moiety | Conjugate Moiety | Linking Chemistry | Resulting Hybrid |

|---|---|---|---|

| Propargylated Chalcone | Azido-quinoline | Click Chemistry (CuAAC) | Chalcone-triazole-quinoline |

These synthetic strategies expand the chemical space accessible from the core chalcone structure, leading to complex molecules with potentially enhanced or entirely new chemical properties. researchgate.net

Exploration of Heterocyclic Scaffolds Derived from this compound

The α,β-unsaturated ketone functionality in this compound is a key reactive site that serves as a precursor for the synthesis of various heterocyclic compounds. nih.gov The electrophilic nature of the β-carbon and the carbonyl carbon allows for cyclocondensation reactions with a range of binucleophilic reagents.

Detailed research on analogous chalcones demonstrates several common transformations: orientjchem.org

Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol leads to the formation of pyrazoline rings. The nitrogen nucleophiles attack the enone system, leading to cyclization.

Cyanopyridones: Condensation with active methylene (B1212753) compounds such as ethyl cyanoacetate (B8463686) in the presence of a base like ammonium (B1175870) acetate (B1210297) results in the synthesis of 3-cyanopyridone derivatives. orientjchem.org

Isoxazolines: Treatment with hydroxylamine (B1172632) hydrochloride in an alkaline medium yields isoxazoline (B3343090) derivatives through the cyclization of the intermediate oxime. orientjchem.org

Dihydropyrimidines: Reaction with urea (B33335) or thiourea (B124793) in an acidic medium can produce dihydropyrimidine (B8664642) or dihydropyrimidine-thione derivatives, respectively. orientjchem.org

These reactions highlight the utility of the chalcone core as a synthon for building more complex heterocyclic systems.

Table 3: Synthesis of Heterocycles from a Chalcone Precursor

| Reagent | Resulting Heterocyclic Scaffold |

|---|---|

| Hydrazine Hydrate | Pyrazoline |

| Ethyl Cyanoacetate / Ammonium Acetate | 3-Cyanopyridone |

| Hydroxylamine Hydrochloride | Isoxazoline |

Structure-Property Relationships Focused on Chemical Reactivity and Physical Characteristics

The relationship between the structure of this compound derivatives and their properties is a critical aspect of their chemical study. Modifications to the aryl rings directly influence the electronic distribution within the molecule, which in turn affects chemical reactivity and physical characteristics.

Chemical Reactivity: The reactivity of the α,β-unsaturated ketone system is highly dependent on the nature of the substituents on the aryl rings.

Electron-withdrawing groups (e.g., -NO₂, -CN) on either ring increase the electrophilicity of the β-carbon and the carbonyl carbon, making the molecule more susceptible to nucleophilic attack (Michael addition).

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the reactivity towards nucleophiles.

This modulation of reactivity is fundamental for controlling the synthesis of the heterocyclic derivatives discussed in the previous section.

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are versatile precursors in organic synthesis. nih.gov Their α,β-unsaturated ketone functionality allows for a variety of chemical transformations, making them valuable synthons for the construction of more complex molecular architectures.

One of the most common applications of chalcones is in the synthesis of heterocyclic compounds. biointerfaceresearch.com The reactive enone moiety can readily undergo cycloaddition and condensation reactions with various reagents to form a wide range of heterocyclic systems, which are key components in many biologically active molecules and functional materials. For instance, reactions with hydrazines can yield pyrazolines, while condensation with guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives.

The general synthetic utility of chalcones suggests that trans-3-Chloro-4'-phenylacrylophenone could serve as a starting material for nitrogen-containing heterocycles. nih.gov The presence of the chloro and phenyl substituents on the aromatic rings can influence the reactivity of the chalcone (B49325) backbone and the properties of the resulting complex molecules.

Potential in Material Science: Precursor for Organic Dyes, Liquid Crystals, or Optoelectronic Materials

The extended π-conjugated system of the chalcone scaffold is a key feature that suggests potential applications in material science. This conjugation is responsible for the absorption of light in the UV-Vis region, a fundamental property for organic dyes. While specific studies on dyes derived from this compound are not available, the general class of chalcones has been explored for this purpose.

The rigid, rod-like structure of some chalcone derivatives makes them candidates for the design of liquid crystals. researchgate.netresearchgate.net The introduction of flexible alkyl or alkoxy chains to the aromatic rings can induce mesomorphic behavior. The specific substituents on this compound would play a crucial role in determining its potential liquid crystalline properties.

Furthermore, the electronic properties of chalcones, arising from their conjugated system, make them interesting for applications in optoelectronic materials. Chalcones can exhibit nonlinear optical (NLO) properties and have been investigated for their potential use in various optical devices. biointerfaceresearch.com The electron-withdrawing and donating groups on the aryl rings significantly influence these properties. The chloro and phenyl groups in this compound would modulate its electronic structure and, consequently, its potential optoelectronic applications.

Investigation as a Ligand or Precursor in Catalytic Systems

The carbonyl group and the α,β-double bond of the chalcone structure can coordinate with metal ions, making them potential ligands in transition metal complexes. While there is no specific research found on this compound as a ligand, the broader family of chalcones has been utilized in coordination chemistry.

These metal complexes have been investigated for their catalytic activity in various organic transformations. The electronic and steric environment provided by the chalcone ligand can influence the catalytic properties of the metal center. The specific substituents on the chalcone framework, such as the chloro and phenyl groups in the target molecule, would affect the coordination properties and the stability and reactivity of the resulting metal complex.

Future Research Directions and Unexplored Reactivity

Development of Novel and Efficient Synthetic Routes for trans-3-Chloro-4'-phenylacrylophenone

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govjchemrev.com This classical approach can be adapted and optimized for the synthesis of this compound.

A plausible and efficient route would involve the Claisen-Schmidt condensation of 4-phenylacetophenone with a suitable three-carbon chlorinated aldehyde, such as 3-chloropropenal or its synthetic equivalent. The reaction would likely be catalyzed by an aqueous alkaline base like sodium hydroxide (B78521) or potassium hydroxide. ijarsct.co.in

Proposed Synthetic Scheme:

Future research should focus on optimizing this reaction by exploring:

Catalyst Systems: While traditional bases are effective, the use of solid-supported catalysts, phase-transfer catalysts, or ionic liquids could enhance yields, simplify purification, and improve the environmental footprint of the synthesis. acs.org

Reaction Conditions: A systematic study of solvent, temperature, and reaction time is necessary to maximize the yield and purity of the desired trans isomer.

Green Chemistry Approaches: The development of solvent-free or microwave-assisted synthetic protocols would align with the principles of sustainable chemistry.

Alternative synthetic strategies could also be explored, such as the Suzuki-Miyaura coupling reaction between a cinnamoyl chloride derivative and phenylboronic acid, which has been successfully employed for other chalcones. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Advanced in-situ spectroscopic techniques, such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating reaction pathways in real-time. rsc.orgnih.gov

By monitoring the reaction progress continuously, these techniques can provide valuable data on:

Reaction Kinetics: The rates of formation of intermediates and products can be accurately measured, allowing for the determination of reaction orders and activation energies.

Intermediate Identification: Transient or unstable intermediates, which may be difficult to isolate and characterize using traditional methods, can be detected and structurally characterized.

Catalyst Behavior: The role of the catalyst in the reaction mechanism can be investigated by observing its interactions with reactants and intermediates.

For instance, in-situ FTIR could be employed to track the consumption of the carbonyl group of 4-phenylacetophenone and the aldehyde group of the chlorinated precursor during the Claisen-Schmidt condensation. This would provide insights into the rate-determining step and the influence of different catalysts on the reaction kinetics. Similarly, these techniques could be applied to study the unexplored reactivity of the title compound, such as its behavior in Michael additions or cycloaddition reactions. researchgate.net

High-Throughput Screening of Chemical Transformations

The diverse array of functional groups in this compound makes it an ideal candidate for high-throughput screening (HTS) to rapidly explore its chemical reactivity. nih.gov HTS allows for the parallel execution of a large number of reactions in a miniaturized format, enabling the efficient screening of various reactants, catalysts, and reaction conditions. nih.gov

A high-throughput screening campaign for this compound could focus on several key areas:

Michael Addition Reactions: The electron-deficient β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack. wikipedia.org HTS could be used to screen a library of nucleophiles (e.g., thiols, amines, stabilized carbanions) to identify novel Michael addition reactions. researchgate.net

Cycloaddition Reactions: The electron-poor double bond can participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to form complex heterocyclic structures.

Cross-Coupling Reactions: The vinyl chloride moiety offers a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the β-position.

Multicomponent Reactions: The reactivity of the enone system can be harnessed in multicomponent reactions to generate molecular complexity in a single step.

The data generated from HTS can be used to build a comprehensive reactivity map for this compound, accelerating the discovery of new synthetic methodologies and applications. chemrxiv.org

Design and Synthesis of Chemically Diverse Analogues with Tailored Reactivity

The systematic modification of the chemical structure of this compound can lead to the development of a library of analogues with fine-tuned reactivity and properties. The design of these analogues can be guided by computational studies and a thorough understanding of structure-activity relationships.

Key structural modifications to explore include:

Substitution on the Aromatic Rings: The introduction of electron-donating or electron-withdrawing groups on either the 4'-phenyl ring or the phenyl ring attached to the carbonyl group can modulate the electrophilicity of the α,β-unsaturated system and influence its reactivity. nih.gov

Modification of the α,β-Unsaturated Ketone Core: Replacing the chlorine atom with other halogens or functional groups can alter the reactivity of the double bond. Additionally, modifications at the α-position could be explored.

Introduction of Heterocyclic Moieties: Replacing one or both of the aromatic rings with heterocyclic systems can lead to analogues with novel chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-3-Chloro-4'-phenylacrylophenone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The Claisen-Schmidt condensation is a foundational method for synthesizing chalcone derivatives like trans-3-Chloro-4'-phenylacrylophenone. This involves base-catalyzed (e.g., NaOH or KOH) condensation of a substituted acetophenone (e.g., 4'-chloroacetophenone) with a benzaldehyde derivative (e.g., 3-chlorobenzaldehyde). Key parameters to optimize include:

- Solvent selection : Ethanol or methanol is typically used to enhance solubility and control reaction kinetics.

- Temperature : Reactions often proceed at 50–70°C; higher temperatures may reduce stereoselectivity.

- Catalyst concentration : Excess base can lead to side reactions like aldol condensation.

- Workup : Acid quenching followed by recrystallization (e.g., using ethanol/water mixtures) improves purity .

- Characterization : Confirm trans stereochemistry via -NMR (coupling constant for α,β-unsaturated protons) and FT-IR (C=O stretch at ~1650 cm) .

Q. How can researchers safely handle and dispose of trans-3-Chloro-4'-phenylacrylophenone, given its potential hazards?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential acute dermal toxicity (Category 4 hazards) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (Category 4 acute toxicity) .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste management services. Incineration with scrubbing is recommended for halogenated compounds .

Q. What analytical techniques are critical for characterizing trans-3-Chloro-4'-phenylacrylophenone and verifying its structural integrity?

- Key Techniques :

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Spectroscopy :

- NMR : -NMR to confirm carbonyl (δ ~190 ppm) and aromatic substitution patterns.

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., as demonstrated for structurally similar chalcone derivatives in ) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic Cl patterns .

Advanced Research Questions

Q. What mechanisms underlie the antibacterial activity of trans-3-Chloro-4'-phenylacrylophenone, and how does its structure-activity relationship (SAR) compare to other chalcone derivatives?

- Mechanistic Insights : Chalcones inhibit bacterial enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding with active sites. The 3-chloro substituent enhances lipophilicity, improving membrane permeability .

- SAR Analysis :

- Electron-withdrawing groups (e.g., -Cl at position 3) increase antibacterial potency against Gram-positive strains (e.g., S. aureus) by stabilizing charge-transfer interactions.

- Compare with 4'-fluoro or nitro derivatives to assess electronic effects on activity .

Q. How can computational modeling predict the pharmacokinetic properties of trans-3-Chloro-4'-phenylacrylophenone, and what in vitro assays validate these predictions?

- Computational Workflow :

- ADMET Prediction : Tools like SwissADME estimate LogP (~3.2), suggesting moderate blood-brain barrier permeability. The chloro group may reduce metabolic stability (CYP450 interactions).

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential and oxidative degradation pathways .

- Validation Assays :

- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor parent compound depletion via LC-MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

Q. How should researchers address contradictions in reported bioactivity data for trans-3-Chloro-4'-phenylacrylophenone across different studies?

- Resolution Strategies :

- Replication : Repeat assays under standardized conditions (e.g., ATCC microbial strains, fixed inoculum sizes).

- Batch Variability : Characterize compound purity (e.g., residual solvents, byproducts) across studies via HPLC-UV .

- Contextual Factors : Control for cell line-specific responses (e.g., HeLa vs. MCF-7 in anticancer assays) and assay endpoints (e.g., IC vs. growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.